(S)-2-Aminodecanoic acid

Chiral purity Enantiomeric excess Optical rotation

(S)-2-Aminodecanoic acid (also referred to as L-2-aminodecanoic acid or (S)-α-(octyl)glycine) is a non-proteinogenic, chiral α-amino acid bearing a linear ten-carbon aliphatic side chain. With a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol, this compound exhibits pronounced hydrophobicity (predicted LogP ~2.5) that distinguishes it from canonical amino acids and makes it a valuable building block for modifying peptide physicochemical properties.

Molecular Formula C10H21NO2
Molecular Weight 187.28 g/mol
CAS No. 84277-81-6
Cat. No. B555138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-Aminodecanoic acid
CAS84277-81-6
Molecular FormulaC10H21NO2
Molecular Weight187.28 g/mol
Structural Identifiers
SMILESCCCCCCCCC(C(=O)O)N
InChIInChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13)/t9-/m0/s1
InChIKeyJINGUCXQUOKWKH-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-Aminodecanoic Acid (CAS 84277-81-6): Chiral Non-Proteinogenic Amino Acid for Peptide Engineering and Asymmetric Synthesis


(S)-2-Aminodecanoic acid (also referred to as L-2-aminodecanoic acid or (S)-α-(octyl)glycine) is a non-proteinogenic, chiral α-amino acid bearing a linear ten-carbon aliphatic side chain . With a molecular formula of C₁₀H₂₁NO₂ and a molecular weight of 187.28 g/mol, this compound exhibits pronounced hydrophobicity (predicted LogP ~2.5) that distinguishes it from canonical amino acids and makes it a valuable building block for modifying peptide physicochemical properties . The (S)-enantiomer (CAS 84277-81-6) displays a specific optical rotation of +25.2° (c=0.25, AcOH) and is commercially available at enantiomeric purities exceeding 98% with the undesired D-isomer content controlled to ≤0.5% [1].

Why (S)-2-Aminodecanoic Acid Cannot Be Replaced by Racemic Mixtures or Chain-Length Analogs in Research Applications


The biological and conformational consequences of incorporating 2-aminodecanoic acid into peptides are exquisitely sensitive to both absolute configuration and alkyl chain length. The (R)-enantiomer produces opposite chiroptical properties (theoretically −25.2° specific rotation) and yields stereochemically distinct peptide folds, as demonstrated by the divergent synthetic utility of the two enantiomers in natural product synthesis [1]. Racemic DL-2-aminodecanoic acid lacks optical activity entirely and cannot support stereoselective applications. Furthermore, systematic studies across the homologous series (2-aminooctanoic through 2-aminopalmitic acids) reveal that acylase hydrolysis rates decrease progressively with chain elongation, meaning that 2-aminodecanoic acid occupies a specific kinetic and physicochemical niche that shorter (C8) or longer (C12) analogs cannot replicate [2]. The quantitative evidence below substantiates why (S)-2-aminodecanoic acid must be specified by exact CAS number and enantiomeric purity for reproducible research outcomes.

Quantitative Differentiation Evidence for (S)-2-Aminodecanoic Acid Against Key Comparators


Enantiomeric Identity Verification: Optical Rotation and Chiral Purity Benchmarks vs. the (R)-Enantiomer and Racemate

The (S)-enantiomer of 2-aminodecanoic acid exhibits a specific optical rotation of +25.2° (c=0.25, AcOH), whereas the (R)-enantiomer should display an equal and opposite rotation of approximately −25.2° under identical conditions, and the racemic DL-mixture shows zero net rotation [1]. Commercially, the (S)-form is routinely supplied with enantiomeric impurity (D-isomer content) controlled to ≤0.5% as verified by chiral HPLC, providing a measurable identity parameter that the racemate cannot satisfy [2].

Chiral purity Enantiomeric excess Optical rotation Quality control

Metabolic Stability Enhancement in Peptide Context: 15- to 34-Fold Increase in Caco-2 Half-Life vs. Unmodified Parent Peptide

When (S)-2-aminodecanoic acid was conjugated to the N-terminus of endomorphin-1 (compound 3) or to a Dmt-modified endomorphin-1 analog (compound 4), the resulting lipopeptides exhibited dramatically improved resistance to enzymatic degradation. In Caco-2 cell homogenate, compound 3 achieved a half-life (t₁/₂) of 77.4 ± 7.1 min compared with 5.0 ± 1.2 min for the unmodified parent peptide 1—a 15-fold increase (p<0.05) [1]. Compound 4 showed an even greater enhancement to 96.3 ± 8.3 min, representing a 34-fold increase over parent peptide 1 [1]. This metabolic stabilization is directly attributable to the 2-aminodecanoic acid moiety, as the Dmt-only modification (compound 2) yielded only a modest increase to 24.1 ± 3.6 min, demonstrating that the C10 lipoamino acid chain provides a specific protective effect beyond simple amino acid substitution [1].

Metabolic stability Peptide half-life Caco-2 assay Lipoamino acid

Membrane Permeability Enhancement: 450-Fold Increase in Apparent Permeability vs. Unmodified Peptide

The attachment of (S)-2-aminodecanoic acid to endomorphin-1 produced an extraordinary increase in apparent permeability coefficient (Papp) across Caco-2 cell monolayers. Compound 3 exhibited a Papp of 90.1 ± 12.2 × 10⁻⁷ cm/s, compared with a mere 0.2 ± 0.02 × 10⁻⁷ cm/s for the native peptide 1—a 450-fold enhancement (p<0.05) [1]. Even when compared with the Dmt-modified derivative (compound 2, Papp = 2.5 ± 0.3 × 10⁻⁷ cm/s), compound 3 showed a 36-fold superior permeability, isolating the contribution of the 2-aminodecanoic acid lipidation strategy from the aromatic residue modification [1]. Compound 4 demonstrated a Papp of 12.4 ± 4.7 × 10⁻⁷ cm/s, a 62-fold increase over parent peptide 1 [1].

Membrane permeability Caco-2 monolayer Papp Oral bioavailability

In Vivo Antinociceptive Efficacy with Reduced Adverse Effects: ED₅₀ Values and Constipation Profile vs. Morphine

In a chronic constriction injury (CCI) rat model of neuropathic pain, intravenous administration of 2-aminodecanoic acid-modified peptides produced dose-dependent antinociception. Compound 3 achieved an ED₅₀ of 1.22 ± 0.93 µmol/kg, and compound 4 reached 0.99 ± 0.89 µmol/kg [1]. Critically, compound 3 at 16 µmol/kg produced no significant constipation, in direct contrast to morphine which reliably induces this dose-limiting adverse effect at equi-analgesic doses [1]. Furthermore, chronic administration of equi-potent doses of compound 3 and morphine revealed less antinociceptive tolerance for compound 3, addressing a major limitation of opioid therapy [1]. Naloxone pre-treatment significantly attenuated compound 3's antinociception, confirming opioid receptor-mediated mechanism [1].

In vivo efficacy Neuropathic pain ED50 Opioid tolerance

Asymmetric Synthesis Scalability: 98.1% Yield with 98.8% Diastereomeric Excess via Ni(II) Complex Alkylation

A modern asymmetric synthesis of (S)-2-aminodecanoic acid and its N-Fmoc derivative has been reported via alkylation of a chiral Ni(II) glycine Schiff base complex with n-octyl bromide. Under optimized conditions, this method delivers the target compound in 98.1% yield with 98.8% diastereomeric excess (de) [1]. This represents a substantial improvement over classical enzymatic resolution methods (e.g., acylase-mediated hydrolysis of N-dichloroacetyl derivatives, which require stoichiometric enzyme and produce the undesired D-enantiomer as a byproduct) [2]. The high diastereoselectivity (98.8% de) directly translates to reduced purification burden and higher throughput for large-scale preparation of the single enantiomer [1].

Asymmetric synthesis Diastereoselectivity Process chemistry Fmoc derivative

Chain-Length-Dependent Acylase Hydrolysis Kinetics: Position Within the Homologous Series Defines Enzymatic Processing Rate

In a systematic study of KT 218 soil bacterial acylase activity against N-dichloroacetyl derivatives of straight-chain 2-amino acids, hydrolysis rates decreased progressively from 2-aminooctanoic acid (C8) through 2-aminodecanoic acid (C10), 2-aminolauric acid (C12), and 2-aminomyristic acid (C14), with 2-aminopalmitic acid (C16) being completely resistant [1]. L-2-aminodecanoic acid (C10) was obtained as a discrete product of asymmetric hydrolysis alongside N-dichloroacetyl-D-2-aminodecanoic acid, confirming that this specific chain length is both a competent substrate for enzymatic resolution and yields the L-enantiomer with defined stereochemistry [1]. Shifting to 2-aminolauric acid (C12) resulted in impure D-enantiomer byproduct, indicating reduced enzymatic discrimination for longer chains [1].

Acylase substrate specificity Chain length Enzymatic hydrolysis Homologous series

Evidence-Backed Application Scenarios for (S)-2-Aminodecanoic Acid Procurement


Lipo-Peptide Drug Discovery: Enhancing Metabolic Stability and Membrane Permeability of Therapeutic Peptides

Research teams developing peptide-based therapeutics—particularly for targets requiring oral bioavailability or blood-brain barrier penetration—should prioritize (S)-2-aminodecanoic acid as an N-terminal lipidation building block. Direct evidence from head-to-head comparisons demonstrates that incorporation of this C10 lipoamino acid into endomorphin-1 increased Caco-2 metabolic stability 15- to 34-fold and apparent permeability 450-fold over the unmodified parent peptide, while preserving low-nanomolar μ-opioid receptor binding affinity (Ki = 25.7 ± 1.3 nM for compound 3; Ki = 0.47 ± 0.12 nM for compound 4) [1]. These improvements translated to systemic antinociceptive activity in vivo (ED₅₀ = 0.99–1.22 µmol/kg, i.v.) without morphine-like constipation [1]. The enantiomerically pure (S)-form (optical rotation +25.2°) ensures reproducible stereochemical outcomes in peptide folding and receptor interactions .

Asymmetric Synthesis and Chiral Building Block Procurement for Natural Product Total Synthesis

For synthetic chemistry groups engaged in natural product total synthesis, (S)-2-aminodecanoic acid serves as a validated chiral pool starting material. It has been successfully employed in the 9-step conversion to (+)-8-hydroxyhexadecanoic acid (an endogenous spore germination inhibitor from Lygodium japonicum), establishing absolute configuration [1]. Both enantiomers have been used to synthesize the enantiomers of 4-dodecanolide, a defensive secretion of rove beetles, underscoring the necessity of specifying the correct enantiomer for target stereochemistry . The modern Ni(II) complex asymmetric synthesis route (98.1% yield, 98.8% de) provides a scalable alternative to enzymatic resolution, supporting procurement from multi-gram to kilogram scale with defined stereochemical integrity .

Conformational Studies of Hydrophobic Peptide Domains and Membrane Protein Mimetics

Investigators studying peptide secondary structure in membrane-mimetic environments can utilize (S)-2-aminodecanoic acid to probe the role of hydrophobic chain length on conformational transitions. Circular dichroism studies of decapeptides containing 2-aminodecanoic acid (Ade) versus 2-aminooctanoic acid (Aoc), norleucine (Nle), and canonical hydrophobic amino acids demonstrated that linear side-chain hydrophobicity directly governs α-helix to β-sheet transitions in micellar environments [1]. Peptides with 2-aminodecanoic acid formed β-sheets in water and methanol, with conformational switching dependent on surfactant concentration—behavior that shorter-chain analogs did not identically replicate [1]. The defined optical rotation (+25.2°) and high enantiomeric purity (≤0.5% D-isomer) ensure that observed conformational effects are attributable to the (S)-configuration rather than stereochemical heterogeneity .

Enzymatic Resolution Studies and Biocatalyst Characterization

For enzymology and biocatalysis research programs, (S)-2-aminodecanoic acid and its N-protected derivatives serve as characterized substrates for acylase activity profiling across the homologous 2-amino acid series. The KT 218 soil bacterial acylase study established that N-dichloroacetyl-DL-2-aminodecanoic acid is asymmetrically hydrolyzed to yield L-2-aminodecanoic acid with defined stereochemistry, positioning this compound at a critical midpoint in the chain-length-dependent activity gradient (C8 > C10 > C12 > C14 >> C16, resistant) [1]. Researchers characterizing new biocatalysts or optimizing resolution conditions can benchmark against this established substrate, using the commercially available enantiomerically pure (S)-form (CAS 84277-81-6) as an analytical standard .

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